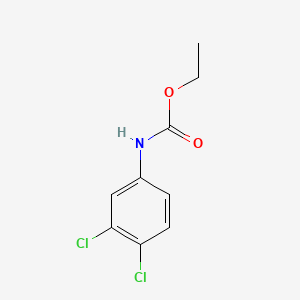

Ethyl N-(3,4-dichlorophenyl)carbamate

Vue d'ensemble

Description

Ethyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl N-(3,4-dichlorophenyl)carbamate, a compound with the chemical formula C₉H₉Cl₂NO₂ and CAS Number 7159-94-6, has garnered attention in various fields due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a dichlorophenyl group attached to a carbamate moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation and substitution, which may affect its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-proliferative effects against cancer cell lines and its potential neurotoxic effects.

Anti-Proliferative Activity

A study evaluated the anti-proliferative effects of various aryl carbamates, including this compound, against several human cancer cell lines: glioblastoma (U-87 MG), melanoma (A-375), metastatic breast cancer (MDA-MB-231), and neuroblastoma (SH-SY5Y). The compounds were tested at concentrations ranging from 1 to 100 µM using the MTT assay to assess cell viability. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to increased caspase 3 activity and induction of apoptosis .

Table 1: IC50 Values for Anti-Proliferative Activity

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 36.05 | U-87 MG |

| Benzyl(3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl)-carbamate | 22.23 | MDA-MB-231 |

The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular pathways related to apoptosis and oxidative stress. The compound was found to increase intracellular reactive oxygen species (ROS), which are critical mediators in the induction of apoptosis .

Cytoprotection Studies

In addition to its anti-proliferative properties, studies have explored the cytoprotective effects of structurally similar compounds under oxidative stress conditions. While this compound itself showed limited protective activity against H₂O₂-induced cytotoxicity, some derivatives demonstrated enhanced cell survival rates in specific models .

Toxicological Considerations

Research into the toxicological profile of this compound indicates potential neurotoxic effects. Animal studies have revealed that exposure to carbamates can lead to disruptions in glucose metabolism and increased serum glucose levels . These findings highlight the importance of understanding both the therapeutic potential and safety profile of this compound.

Applications De Recherche Scientifique

Agricultural Applications

Insecticide Properties

- Ethyl N-(3,4-dichlorophenyl)carbamate is primarily used as an insecticide due to its ability to inhibit AChE. This mechanism is crucial for controlling various agricultural pests.

- Mechanism of Action : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, leading to excessive accumulation of this neurotransmitter and resulting in continuous stimulation of the nervous system .

Comparative Efficacy

- A comparative analysis with other carbamates shows that this compound has enhanced efficacy due to its specific dichloro substitution on the phenyl ring. This modification improves its binding affinity for AChE compared to related compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Mthis compound | C₈H₇Cl₂NO₂ | Similar insecticidal properties but different alkyl group |

| Ethyl N-(4-chlorophenyl)carbamate | C₉H₉ClNO₂ | Lacks the second chlorine atom on the phenyl ring |

| Propyl N-(3,4-dichlorophenyl)carbamate | C₁₀H₁₁Cl₂NO₂ | Different alkyl chain length affecting solubility |

Biochemical Research

Enzyme Inhibition Studies

- Research has demonstrated that this compound significantly inhibits AChE activity in both insects and mammals. This property makes it a useful tool in biochemical research for studying enzyme kinetics and mechanisms of action .

Toxicological Assessments

- The compound's potential toxicity has been assessed through various studies that evaluate its effects on non-target organisms. Understanding these effects is crucial for developing safer agricultural practices and mitigating environmental impacts .

Medicinal Chemistry

Potential Therapeutic Applications

- Investigations into the therapeutic properties of this compound have been initiated, focusing on its interactions with biological systems. Its ability to modulate neurotransmitter levels may have implications in treating neurological disorders .

Case Studies

Propriétés

IUPAC Name |

ethyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVLXBXJFYNQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221815 | |

| Record name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-94-6 | |

| Record name | Carbamic acid, N-(3,4-dichlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(3,4-dichlorophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(3,4-dichlorophenyl)carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LN2AD43MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.